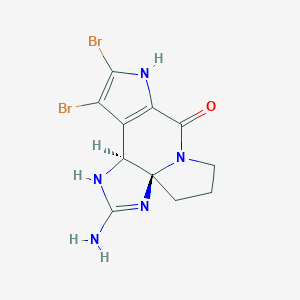
Dibromoisophakellin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromoisophakellin (DBI) is a natural product that is derived from the marine sponge, Phakellia fusca. DBI has been the subject of extensive research due to its unique chemical structure and potential therapeutic applications. DBI has been found to possess various biological activities, including anticancer, antifungal, and antibacterial properties.
Applications De Recherche Scientifique
Marine Sponge-Derived Metabolites
Dibromoisophakellin has been identified as a significant metabolite in marine sponges. For instance, a study on the marine sponge Axinella carteri led to the isolation of dibromoisophakellin, highlighting its natural occurrence in marine organisms (Goetz, Harrigan, & Likos, 2001).
Synthesis and Structural Studies
Researchers have focused on the synthesis of dibromoisophakellin, exploring its chemical structure and properties. A notable example is a study that describes a short synthesis of dibromoisophakellin, providing insights into its chemical composition and synthesis process (Wiese, Yakushijin, & Horne, 2002).
Antineoplastic Potential
Dibromoisophakellin has been studied for its potential antineoplastic properties. A study isolated dibromoisophakellin from the sponge Phakellia mauritiana and examined its antineoplastic activity, suggesting its potential in cancer research (Pettit et al., 1997).
Cytotoxicity Studies
Research on dibromoisophakellin also extends to its cytotoxic effects. A study on the South China Sea sponge Agelas nemoechinata identified N-methyldibromoisophakellin and investigated its cytotoxic activity, adding to the understanding of its biological effects (Li et al., 2019).
Proteasome Inhibition
Dibromoisophakellin has been reported to inhibit the proteolytic activity of the human 20S proteasome, which is significant in understanding its potential therapeutic applications. This was demonstrated in a study involving oroidin-derived alkaloids, including dibromoisophakellin (Lansdell et al., 2012).
Bioactive Properties
Dibromoisophakellin's bioactive properties have been a subject of interest, particularly its role as a feeding deterrent in marine ecosystems. For instance, a study on the sponge Stylissa caribica discovered N-methyldibromoisophakellin with significant antifeedant activity against reef fish (Assmann, Van Soest, & Köck, 2001).
Propriétés
Numéro CAS |
104758-96-5 |
|---|---|
Nom du produit |
Dibromoisophakellin |
Formule moléculaire |
C11H11Br2N5O |
Poids moléculaire |
389.05 g/mol |
Nom IUPAC |
(1R,5S)-3-amino-7,8-dibromo-2,4,9,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-3,6(10),7-trien-11-one |
InChI |
InChI=1S/C11H11Br2N5O/c12-5-4-6(15-8(5)13)9(19)18-3-1-2-11(18)7(4)16-10(14)17-11/h7,15H,1-3H2,(H3,14,16,17)/t7-,11+/m0/s1 |
Clé InChI |
DDCWMFYLYYJVTF-WRWORJQWSA-N |
SMILES isomérique |
C1C[C@]23[C@H](C4=C(C(=O)N2C1)NC(=C4Br)Br)NC(=N3)N |
SMILES |
C1CC23C(C4=C(C(=O)N2C1)NC(=C4Br)Br)N=C(N3)N |
SMILES canonique |
C1CC23C(C4=C(C(=O)N2C1)NC(=C4Br)Br)NC(=N3)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





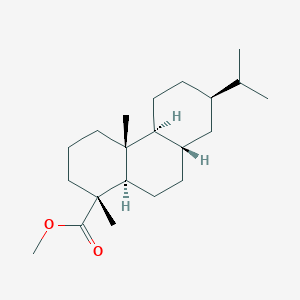
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)
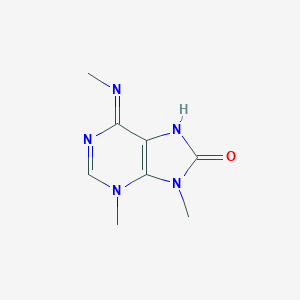


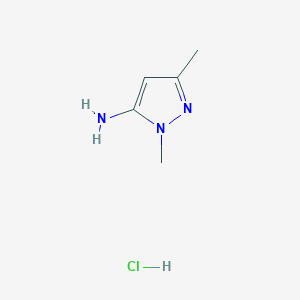

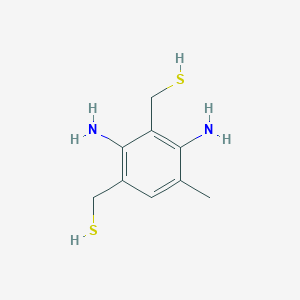
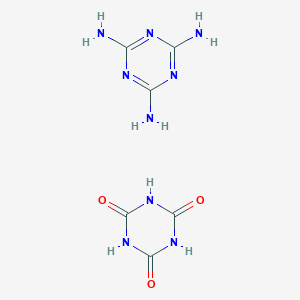

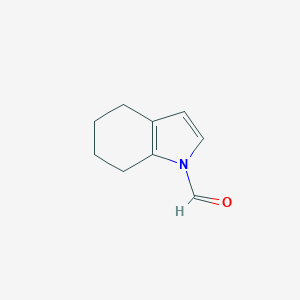
![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)